molecular formula C22H27N3O4S2 B2701096 2-(4-(N-cyclopentyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 941996-31-2

2-(4-(N-cyclopentyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No. B2701096
CAS RN: 941996-31-2
M. Wt: 461.6
InChI Key: LJZCUADXSUIFDK-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The thiophene ring, amide, and sulfamoyl groups could potentially undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure .

Scientific Research Applications

Synthetic Methodologies and Heterocyclic Chemistry Research on thiophene derivatives has led to the development of innovative synthetic methodologies for creating heterocyclic compounds, which are pivotal in the design of molecules with potential therapeutic applications. For instance, the study by Mohareb et al. (2004) demonstrated the synthesis of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives starting from thiophenylhydrazonoacetates, showcasing the versatility of thiophene scaffolds in heterocyclic synthesis (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). Similarly, the synthesis and characterization of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide provided insights into the structural properties of thiophene derivatives, contributing to the development of new compounds with enhanced pharmacological profiles (Vasu et al., 2004).

Biological Activities and Pharmacological Potential Thiophene derivatives have been extensively studied for their diverse biological activities. For example, Amr et al. (2010) synthesized novel thiophene derivatives and evaluated their antiarrhythmic, serotonin antagonist, and antianxiety activities, highlighting the potential of thiophene compounds in treating various disorders (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010). Additionally, the antimicrobial properties of thiophene derivatives have been a subject of interest, as demonstrated by Babu, Pitchumani, and Ramesh (2013), who synthesized and evaluated the antimicrobial efficacy of N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)/3-N-(4-oxo-2-arylthiazolidin-3-yl)-2-(methylsulfonamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamides derivatives (Babu, Pitchumani, & Ramesh, 2013).

Advanced Drug Design and Discovery The exploration of thiophene derivatives in drug design has led to the identification of novel compounds with significant pharmacological activities. Research by Nikolakopoulos et al. (2006) on 2-aminothiophene-3-carboxylates and carboxamides as adenosine A1 receptor allosteric enhancers underscores the importance of thiophene derivatives in the discovery of new therapeutic agents, offering insights into the mechanisms of action and potential clinical applications (Nikolakopoulos, Figler, Linden, & Scammells, 2006).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it would interact with biological targets in the body to exert its effects.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the precautions needed when handling it .

Future Directions

The future research directions for this compound could include further studies to understand its properties, potential applications, and synthesis methods .

properties

IUPAC Name

2-[[4-[cyclopentyl(methyl)sulfamoyl]benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S2/c1-25(15-6-2-3-7-15)31(28,29)16-12-10-14(11-13-16)21(27)24-22-19(20(23)26)17-8-4-5-9-18(17)30-22/h10-13,15H,2-9H2,1H3,(H2,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZCUADXSUIFDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(N-cyclopentyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

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